Structural Divergence from the Clinical MAGL Inhibitor Candidate SAR127303
The closest well-characterized pharmacological comparator is SAR127303 (CAS 1352011-38-1), a covalent MAGL inhibitor that reached preclinical development for pain [1]. SAR127303 bears a 4-chlorophenylsulfonamido group and a hexafluoroisopropyl carbamate warhead. The target compound instead features a 4-fluoro-3-methylphenylsulfonamido group and a methyl carbamate. Direct head-to-head MAGL inhibition data are not publicly available for the target compound. However, the structural divergence is chemically significant: the methyl carbamate of the target compound lacks the electrophilic hexafluoroisopropyl group that enables covalent, irreversible MAGL inhibition by SAR127303 [1]. This suggests the target compound would function as a reversible ligand or a non-covalent probe, representing a mechanistically distinct tool for studying target engagement kinetics.
| Evidence Dimension | Covalent warhead / Inhibition mechanism |
|---|---|
| Target Compound Data | Methyl carbamate (reversible/non-covalent potential) |
| Comparator Or Baseline | SAR127303: hexafluoroisopropyl carbamate (covalent, irreversible MAGL inhibitor; IC50 = 3.8 nM mouse, 29 nM human MAGL) [1] |
| Quantified Difference | Not quantifiable without direct assay; mechanistic class predicted to be distinct (non-covalent vs. covalent). |
| Conditions | Structural comparison; no co-assay data available. |
Why This Matters
Procurement of the target compound enables investigation of reversible sulfonamido-piperidine binding modes, complementing the covalent pharmacology of SAR127303.
- [1] Granchi, C.; Caligiuri, I.; Minutolo, F.; Rizzolio, F.; Tuccinardi, T. A patent review of monoacylglycerol lipase (MAGL) inhibitors (2013-2017). Expert Opinion on Therapeutic Patents 2017, 27 (12), 1341–1351. View Source
